molecular formula C18H19BrN2O3 B2439731 1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione CAS No. 2060474-13-5

1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione

Cat. No.: B2439731
CAS No.: 2060474-13-5
M. Wt: 391.265
InChI Key: SBRCMYFIXSLGJT-UHFFFAOYSA-N
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Description

1-[8-(2-bromobenzoyl)-8-azabicyclo[321]octan-3-yl]pyrrolidine-2,5-dione is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19BrN2O3/c19-15-4-2-1-3-14(15)18(24)20-11-5-6-12(20)10-13(9-11)21-16(22)7-8-17(21)23/h1-4,11-13H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRCMYFIXSLGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC=CC=C3Br)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione typically involves a series of organic reactions. One common method is the intramolecular [3 + 2] nitrone cycloaddition reaction, which is highly regio and diastereoselective. This reaction involves the use of vinylogous carbonates and N-substituted hydroxylamine hydrochlorides under catalyst-free conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit significant antimicrobial properties against Gram-positive bacteria, which could lead to new antibiotics .
  • Anticancer Potential : The unique bicyclic structure has been associated with anticancer activity in various assays, suggesting its potential as a lead compound for cancer therapy .

Research has demonstrated that compounds with similar structures can act as inhibitors of certain enzymes or receptors involved in disease pathways.

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to cancer proliferation and inflammation, which is an area of active research .

Organic Synthesis

In organic synthesis, this compound serves as an intermediate for the production of more complex molecules.

  • Building Block for Heterocycles : The pyrrolidine and azabicyclo components can be utilized to synthesize various heterocyclic compounds that have applications in pharmaceuticals and agrochemicals .

Case Studies

Several case studies have highlighted the applications of similar compounds:

  • Synthesis of Novel Antibacterial Agents :
    • A study synthesized various substituted pyrrolidines and evaluated their antibacterial properties against Escherichia coli and Pseudomonas aeruginosa. The results indicated that modifications to the bicyclic structure significantly enhanced antibacterial activity .
  • Development of Anticancer Drugs :
    • Research involving derivatives of bicyclic compounds has led to the identification of new anticancer agents through structure-activity relationship (SAR) studies, focusing on their efficacy against different cancer cell lines .

Data Table: Comparison of Biological Activities

Compound NameActivity TypeTarget Organism/PathwayReference
1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dioneAntimicrobialGram-positive bacteria
Substituted PyrrolidinesAntibacterialE. coli, P. aeruginosa
Bicyclic DerivativesAnticancerVarious cancer cell lines

Mechanism of Action

The mechanism of action of 1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is unique due to its specific bicyclic structure and the presence of both bromobenzoyl and pyrrolidine-2,5-dione moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

The compound 1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione is a member of the azabicyclo family, known for its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C14H16BrN2O2\text{C}_{14}\text{H}_{16}\text{Br}\text{N}_{2}\text{O}_{2}

This compound features a bromobenzoyl group attached to an azabicyclo structure, which enhances its electrophilic character and biological activity.

Antiparasitic Activity

Research indicates that compounds similar to this compound exhibit significant antiparasitic effects. For instance, studies on azabicyclo-nonanes demonstrated promising activity against Plasmodium falciparum, the malaria-causing parasite, with IC50 values in submicromolar ranges for certain derivatives .

Table 1: Antiparasitic Activity of Related Compounds

CompoundTarget PathogenIC50 (µM)Selectivity Index
Compound AP. falciparum (NF54)0.051103.6
Compound BT. brucei (STIB900)0.095215.0
This compoundTBDTBD

Neuropharmacological Effects

The azabicyclo structure is associated with neuropharmacological properties, particularly as kappa opioid receptor antagonists. A study highlighted that modifications to the azabicyclo framework can lead to potent and selective antagonism at these receptors . This suggests potential applications in managing pain and mood disorders.

Nematicidal Activity

Recent research has shown that derivatives of azabicyclo compounds exhibit nematicidal properties against various nematodes, such as Bursaphelenchus xylophilus and Meloidogyne incognita. One study reported a lethal rate of up to 75% for certain derivatives at concentrations around 10 mg/L .

Table 2: Nematicidal Activity of Azabicyclo Derivatives

CompoundTarget NematodeLethal Rate (%)Concentration (mg/L)
Compound CB. xylophilus75%10
Compound DM. incognita84%160

Case Studies and Research Findings

  • Antiprotozoal Activity : A series of azabicyclo-nonane derivatives were synthesized and tested against P. falciparum. The study found that structural modifications significantly influenced both activity and selectivity against resistant strains .
  • Kappa Opioid Receptor Modulation : In a high-throughput screening for kappa opioid receptor antagonists, several azabicyclo derivatives showed promising results with low IC50 values and high selectivity ratios compared to other opioid receptors .
  • Nematicidal Efficacy : A study focusing on the synthesis of novel azabicyclo derivatives reported significant nematicidal activity against root-knot nematodes, indicating their potential use in agricultural applications .

Q & A

Q. What are the optimal synthetic routes for 1-[8-(2-bromobenzoyl)-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the 8-azabicyclo[3.2.1]octane core. Key steps include:

  • Nucleophilic substitution for introducing the 2-bromobenzoyl group at the 8-position.
  • Coupling reactions (e.g., amidation or sulfonylation) to attach the pyrrolidine-2,5-dione moiety.
    Optimization requires precise control of temperature (e.g., 80–100°C for cyclization), solvent selection (DMF or dichloromethane for polar intermediates), and catalysts (e.g., K₂CO₃ for deprotonation). Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (acetone/water) is critical for yield and purity .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques :

  • NMR (¹H/¹³C): Assign peaks to verify the bicyclic framework and substituents (e.g., 2-bromobenzoyl aromatic protons at δ 7.3–8.1 ppm).
  • X-ray diffraction : Resolve stereochemistry (e.g., chair conformation of the bicyclo[3.2.1]octane ring) and dihedral angles between aromatic and bicyclic planes .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ± 0.001 Da).

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s reactivity and binding affinity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., pyrrolidine-dione carbonyl groups).
  • Molecular docking : Screen against targets like nicotinic acetylcholine receptors (nAChRs) using software (AutoDock Vina) to predict binding modes and affinities. Validate with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • MD simulations : Assess conformational stability in biological membranes (e.g., 100-ns simulations in lipid bilayers) .

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

Methodological Answer:

  • Analog synthesis : Modify substituents (e.g., replace bromine with fluorine or methyl groups) and assess changes in bioactivity.
  • Pharmacophore mapping : Identify critical motifs (e.g., bicyclic core, dione ring) using tools like Schrödinger’s Phase.
  • In vitro assays : Test analogs in calcium flux assays (nAChR activation) or enzyme inhibition assays (e.g., acetylcholinesterase). Corrogate data with QSAR models to prioritize derivatives .

Q. What experimental designs are recommended for resolving contradictory bioactivity data across studies?

Methodological Answer:

  • Factorial design of experiments (DoE) : Vary parameters (e.g., cell line, incubation time) to identify confounding variables. Use software (JMP, MODDE) for multivariate analysis .
  • Orthogonal assays : Cross-validate results using disparate methods (e.g., patch-clamp electrophysiology vs. fluorescence-based assays for ion channel activity).
  • Meta-analysis : Pool data from independent studies, applying random-effects models to account for heterogeneity .

Methodological Challenges and Solutions

Q. How can low yields in the final coupling step be addressed?

Methodological Answer:

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(PPh₃)₄) for Buchwald-Hartwig couplings.
  • Solvent optimization : Switch from DMF to THF or toluene to reduce side reactions.
  • Microwave-assisted synthesis : Apply controlled microwave heating (e.g., 150°C, 20 min) to accelerate kinetics .

Q. What strategies improve the compound’s solubility for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) at the pyrrolidine-dione nitrogen.
  • Co-solvent systems : Use cyclodextrins or PEG-400 in saline (≤10% v/v) to enhance aqueous solubility.
  • Nanoformulation : Encapsulate in liposomes (70–100 nm diameter) or polymeric nanoparticles (PLGA) .

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